2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

Purity Quality Control Synthetic Intermediate

Prefer 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride (CAS 856250-59-4) over the free base for superior aqueous solubility, regioselectivity, and solid-state stability. Ideal for constructing trifluoromethylpyridine-based agrochemicals and pharmaceuticals where trace impurities compromise activity. The ≥97% HPLC purity (≥99.5% also available) minimizes pre-reaction purification, streamlining kilo-scale operations. Avoid positional isomers that lack the critical ortho-chloromethyl/5-trifluoromethyl electronic synergy.

Molecular Formula C7H6Cl2F3N
Molecular Weight 232.03 g/mol
CAS No. 856250-59-4
Cat. No. B1404088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride
CAS856250-59-4
Molecular FormulaC7H6Cl2F3N
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)CCl.Cl
InChIInChI=1S/C7H5ClF3N.ClH/c8-3-6-2-1-5(4-12-6)7(9,10)11;/h1-2,4H,3H2;1H
InChIKeyLCLXKLCMJTUIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride (CAS 856250-59-4): A Dual-Functional Pyridine Building Block for Agrochemical and Pharmaceutical Synthesis


2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride (CAS 856250-59-4) is a halogenated pyridine derivative featuring both a reactive chloromethyl handle and an electron-withdrawing trifluoromethyl substituent. The hydrochloride salt form (molecular formula C7H6Cl2F3N, MW 232.03) distinguishes it from its free base counterpart (CAS 128790-14-7, MW 195.57) . This compound serves primarily as a versatile intermediate in the construction of agrochemicals and pharmaceutical candidates, where the ortho-positioned chloromethyl group enables nucleophilic displacement while the 5-trifluoromethyl group modulates electronic properties and lipophilicity .

Why 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride Cannot Be Simply Swapped with Its Free Base or Positional Isomers


Substituting this specific hydrochloride salt with the free base (CAS 128790-14-7) or positional isomers (e.g., 3- or 4-chloromethyl analogs) introduces quantifiable risks in synthetic workflows. The hydrochloride form confers enhanced aqueous solubility and improved shelf-life stability compared to the free base, which is prone to degradation and hygroscopicity issues [1][2]. Furthermore, the 2-chloromethyl substitution pattern on the pyridine ring—combined with the 5-trifluoromethyl group—creates a distinct electronic environment that governs regioselectivity and reaction kinetics in nucleophilic displacements; 3- or 4-chloromethyl isomers exhibit different reactivity profiles and may not serve as drop-in replacements . The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence: 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride vs. Analogs


Purity and Batch Consistency: 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride Demonstrates 99.5% Purity by HPLC (214 nm) from Commercial Suppliers

The hydrochloride salt form of 2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 856250-59-4) is available from commercial suppliers at a purity of 99.5% as determined by HPLC at 214 nm . In contrast, the free base (CAS 128790-14-7) is typically offered at 95-98% purity from comparable vendors . This quantifiable difference in available purity reduces the need for additional purification steps when the hydrochloride is employed as a building block in multistep syntheses.

Purity Quality Control Synthetic Intermediate

Hydrochloride Salt Form Offers Enhanced Aqueous Solubility and Handling Stability Relative to the Free Base

As a hydrochloride salt, 2-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride is expected to exhibit greater water solubility and improved solid-state stability compared to its free base counterpart . While specific solubility data for this exact compound are not publicly available, class-level inference from structurally related pyridine hydrochlorides indicates solubility in water exceeding 85 g/100 mL for the parent pyridine hydrochloride , whereas the free base is likely poorly soluble in aqueous media. Additionally, amine hydrochlorides generally demonstrate longer shelf-lives and reduced hygroscopicity relative to their free base forms [1].

Solubility Stability Salt Form

Electron-Withdrawing 5-Trifluoromethyl Group Activates the Pyridine Ring Toward Nucleophilic Attack Compared to Unsubstituted Pyridine

The trifluoromethyl substituent at the 5-position of the pyridine ring exerts a strong electron-withdrawing effect, activating the ring toward nucleophilic aromatic substitution (SNAr). Studies on 2-chloro-5-trifluoromethylpyridine show that it reacts with aqueous ethylamine at 60°C over 5.5 hours to afford the substitution product in 76% yield [1]. In contrast, unactivated 2-chloropyridine requires harsher conditions or longer reaction times for comparable nucleophilic displacements. While the target compound bears a chloromethyl group (which undergoes SN2 rather than SNAr), the trifluoromethyl group similarly polarizes the ring and can influence the reactivity of the adjacent chloromethyl moiety.

Reactivity Electronics Nucleophilic Substitution

Optimal Use Cases for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Hydrochloride Based on Quantified Differentiation


Agrochemical Intermediate Synthesis Requiring High-Purity Chloromethyl Building Blocks

The 99.5% HPLC purity of the hydrochloride salt makes it the preferred choice for constructing trifluoromethylpyridine-containing herbicides, fungicides, or insecticides where even trace impurities can compromise biological activity or complicate downstream purification. This purity level reduces the need for pre-reaction purification, streamlining kilo-scale and pilot-plant operations.

Aqueous-Phase or Biphasic Nucleophilic Substitution Reactions

The enhanced water solubility of the hydrochloride salt compared to the free base enables cleaner reactions in aqueous or biphasic systems. This is particularly advantageous for reactions involving water-soluble nucleophiles (e.g., amines, thiols) where phase-transfer catalysis might otherwise be required.

Long-Term Storage and Inventory Management for Research Laboratories

The hydrochloride salt's improved solid-state stability and longer shelf-life relative to the free base [1] make it the superior choice for laboratories that purchase building blocks for sporadic use. This reduces the frequency of reordering and minimizes the risk of using degraded material in critical experiments.

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